Product packaging for Prolyl-leucyl-alanine hydroxamic acid(Cat. No.:CAS No. 123984-21-4)

Prolyl-leucyl-alanine hydroxamic acid

Cat. No.: B045286
CAS No.: 123984-21-4
M. Wt: 314.38 g/mol
InChI Key: KFQHRZGPMZPMPQ-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl-leucyl-alanine hydroxamic acid, widely known in research by its developmental code FN-439, is a potent, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs). Its core research value lies in its hydroxamic acid functional group, which acts as a high-affinity zinc chelator, directly targeting and blocking the catalytic zinc ion at the active site of zinc-dependent metalloproteinases . This mechanism makes it a critical tool compound for investigating the physiological and pathological roles of MMPs in a wide range of biological processes. Extensive peer-reviewed studies have established the primary research applications of FN-439 in neuroscience and behavioral pharmacology. It has been demonstrated to counteract the impairment of experience-dependent cortical plasticity following photothrombotic stroke, highlighting a role for MMPs in post-stroke recovery and neural reorganization . Furthermore, this compound plays a critical role in memory and learning models, as it has been shown to impair both the acquisition and reconsolidation of cocaine-induced conditioned place preference, indicating that MMP activity is essential for the neuroplasticity underlying addiction-related memory formation . This product is presented as a high-purity chemical tool for Research Use Only . It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Key Research Areas: Neuroscience: Studying mechanisms of neural plasticity, stroke recovery, and experience-dependent cortical map reorganization . Addiction Research: Investigating the molecular basis of drug-associated memory formation, consolidation, and reconsolidation . Enzymology: Serving as a broad-spectrum inhibitory tool for probing MMP and other zinc metalloproteinase functions in vitro and in vivo .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N4O4 B045286 Prolyl-leucyl-alanine hydroxamic acid CAS No. 123984-21-4

Properties

CAS No.

123984-21-4

Molecular Formula

C14H26N4O4

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1

InChI Key

KFQHRZGPMZPMPQ-DCAQKATOSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1

Isomeric SMILES

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1

Other CAS No.

123984-21-4

sequence

PLA

Synonyms

Pro-Leu-Ala-NHOH
prolyl-leucyl-alanine hydroxamic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxamic acids exhibit diverse biological activities depending on their structural motifs. Below is a detailed comparison of PLA-HA with analogous compounds:

Structural and Functional Comparison

Compound Structure Key Targets Biological Activity Potency (IC50/EC50) References
PLA-HA Tripeptide (Pro-Leu-Ala) + hydroxamic acid Metalloenzymes (hypothesized) Potential HDAC/PDF inhibition; metal chelation Not reported
SAHA (Vorinostat) Suberoylanilide + hydroxamic acid HDACs (Class I/II) Anticancer (induces apoptosis in prostate, breast cancer); upregulates CLA-1 IC50: 1–10 µM (HDACs)
TSA Cyclic tetrapeptide + hydroxamic acid HDACs (pan-inhibitor) Neuroprotection (restores histone acetylation); anti-atherosclerosis (CLA-1 upregulation) EC50: 1.2 µM (CLA-1)
L-Prolyl-L-leucylglycine hydroxamic acid Tripeptide (Pro-Leu-Gly) + hydroxamic acid Transition metals (Cu²⁺, Fe³⁺) Metal complexation; antioxidant properties Log K (Cu²⁺): 8.2
Batimastat Pseudopeptide + hydroxamic acid MMPs Anticancer (inhibits metastasis); neuroprotection (anti-amyloid aggregation) IC50: 1–20 nM (MMP-2/9)
Compound 1g (Molecules 2011) Benzylamino linker + hydroxamic acid CLA-1 Anti-atherosclerosis (upregulates HDL receptor CLA-1) EC50: 0.32 µM (CLA-1)

Key Differences and Implications

Structural Backbone: PLA-HA’s tripeptide sequence contrasts with SAHA’s aliphatic chain and TSA’s cyclic structure. This difference likely impacts target specificity; peptide-based hydroxamates (e.g., PLA-HA) may favor PDF or MMP inhibition over HDACs, which prefer bulkier hydrophobic groups .

Biological Activity: Anticancer Potential: SAHA and TSA are established HDAC inhibitors with nanomolar to micromolar potency, while PLA-HA’s activity in this context remains unverified. SAHA reduces tumor volume by 97% in prostate xenografts at 50 mg/kg/day . Neuroprotection: TSA and batimastat show anti-amyloid aggregation and antioxidant effects, but PLA-HA’s peptide structure could offer improved blood-brain barrier penetration for neurodegenerative applications . Antibacterial Activity: Peptide hydroxamates like PLA-HA are hypothesized to inhibit bacterial PDFs, though notes weak standalone antibacterial activity in similar compounds. Synergy with antibiotics (e.g., rifampicin) is observed in oxadiazole-hydroxamate hybrids .

Mechanistic Insights :

  • Metal Chelation : PLA-HA’s hydroxamic acid group binds transition metals (e.g., Zn²⁺, Fe³⁺), a trait critical for inhibiting zinc-dependent enzymes like HDACs and PDFs. However, its tripeptide backbone may limit chelation efficiency compared to smaller hydroxamates (e.g., SAHA) .
  • Enzyme Selectivity : SAHA and TSA broadly inhibit HDACs, whereas batimastat targets MMPs. PLA-HA’s selectivity profile is undefined but could be optimized via side-chain modifications .

Q & A

Q. How does the peptide backbone of this compound influence its biological activity compared to other hydroxamate-based inhibitors?

  • Methodology : The proline-leucine-alanine sequence enhances cell permeability via amphipathic character. Comparative HDAC inhibition assays (IC₅₀ measurements) and circular dichroism (CD) spectroscopy reveal backbone-dependent conformational stability. Replace with D-amino acids to assess stereochemical effects .

Q. What experimental strategies differentiate between hydroxamic acid’s direct enzyme inhibition and epigenetic modulation in cancer models?

  • Methodology : Use HDAC activity assays (fluorometric or colorimetric) to measure direct inhibition. RNA-seq or ChIP-seq identifies epigenetic changes (e.g., histone acetylation). Knockout models (e.g., HDAC1⁻/⁻ cells) isolate mechanism-specific effects .

Q. What evidence supports the dual role of hydroxamic acids as both metal chelators and protease inhibitors in biochemical systems?

  • Methodology : Competitive inhibition assays (e.g., MMP-2/9) show dose-dependent activity unaffected by EDTA, confirming non-metalloprotease targets. X-ray crystallography reveals zinc displacement in metalloenzymes and hydrogen bonding to serine proteases .

Q. How do molecular dynamics simulations enhance understanding of hydroxamic acid-protein interactions compared to crystallographic data alone?

  • Methodology : Simulations (e.g., GROMACS) model flexible regions (e.g., solvent-exposed loops) invisible in static crystal structures. Free-energy calculations (MM-PBSA) quantify binding contributions of hydrophobic vs. electrostatic interactions .

Q. What are the recommended controls for verifying hydroxamic acid specificity in enzyme inhibition assays?

  • Methodology : Include negative controls (e.g., heat-inactivated enzymes) and competitive inhibitors (e.g., SAHA for HDACs). Use alanine-scanning mutagenesis to identify critical binding residues. Z’-factor validation ensures assay robustness .

Q. How should researchers adjust experimental protocols when scaling hydroxamic acid synthesis from milligram to gram quantities?

  • Methodology : Optimize SPPS cycles for reduced coupling times (e.g., microwave-assisted synthesis). Replace resin swelling solvents (e.g., DMF → NMP) for larger reactors. Implement inline FTIR for real-time reaction monitoring .

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